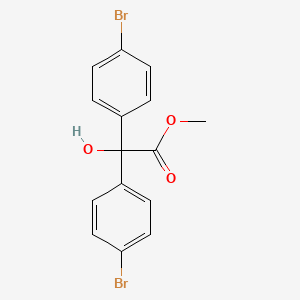
Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate is an organic compound characterized by the presence of two bromophenyl groups attached to a central hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate typically involves the esterification of 2,2-bis(4-bromophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The bromine atoms in the bromophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the hydroxyacetate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2,2-bis(4-bromophenyl)-2-hydroxyacetic acid: The parent acid of the ester.
2,2-bis(4-bromophenyl)-2-hydroxyethanol: A reduced form of the compound.
2,2-bis(4-bromophenyl)-2-hydroxypropanoate: A structurally similar ester with a propanoate moiety.
Uniqueness: Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of two bromophenyl groups also enhances its ability to participate in various chemical reactions, making it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C15H12Br2O3 |
|---|---|
Molecular Weight |
400.06 g/mol |
IUPAC Name |
methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C15H12Br2O3/c1-20-14(18)15(19,10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,19H,1H3 |
InChI Key |
GADZBVQESIUGQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















